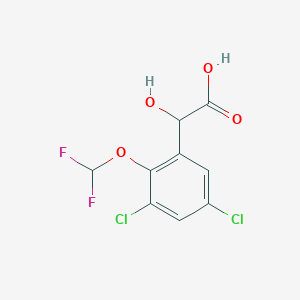

3,5-Dichloro-2-(difluoromethoxy)mandelic acid

Description

3,5-Dichloro-2-(difluoromethoxy)mandelic acid (CAS: 1804884-52-3) is a halogenated derivative of mandelic acid (C₆H₅CH(OH)COOH), a well-known α-hydroxy acid with applications in pharmaceuticals and cosmetics. The compound features two chlorine atoms at the 3- and 5-positions of the aromatic ring and a difluoromethoxy group at the 2-position (). Its molecular formula is C₉H₆Cl₂F₂O₄, with a molecular weight of 287.04 g/mol.

Properties

IUPAC Name |

2-[3,5-dichloro-2-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F2O4/c10-3-1-4(6(14)8(15)16)7(5(11)2-3)17-9(12)13/h1-2,6,9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXLGRWOLWIVIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(C(=O)O)O)OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(difluoromethoxy)mandelic acid typically involves the following steps:

Starting Material: The synthesis begins with 3,5-dichloro-2-(difluoromethoxy)benzoic acid.

Grignard Reaction: The benzoic acid derivative is reacted with a Grignard reagent to introduce the mandelic acid moiety.

Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes:

Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.

Purification: Using techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

Oxidation: Quinones and carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-2-(difluoromethoxy)mandelic acid is utilized in several scientific research fields:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Used in biochemical assays to study enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Electronic Effects

3,5-Difluoromandelic Acid (C₈H₆F₂O₃; MW 188.13 g/mol)

- Substituents : Fluorine atoms at 3- and 5-positions; lacks the difluoromethoxy group.

- Impact : Reduced molecular weight and polarity compared to the target compound. Fluorine’s electron-withdrawing effect increases acidity (pKa ~2.8–3.0 vs. mandelic acid’s pKa ~3.4), enhancing reactivity in esterification or coordination reactions () .

3,5-Dichloro-4-fluoro-2-hydroxybenzoic Acid (CAS: 189283-53-2)

- Substituents : Chlorine at 3,5; fluorine at 4; hydroxyl at 2.

- However, the absence of the difluoromethoxy group reduces steric hindrance and lipophilicity () .

Methyl 3,5-Dichloro-2-(difluoromethoxy)phenylacetate (CAS: 1804885-18-4)

- Substituents : Methyl ester derivative of the target compound.

- Impact : Esterification reduces acidity (pKa ~4.5–5.0) and enhances lipid solubility, making it suitable as a pharmaceutical intermediate () .

4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine

Physicochemical Properties

*Log Pow values estimated based on halogenation patterns ().

Biological Activity

3,5-Dichloro-2-(difluoromethoxy)mandelic acid (DCDFMA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

DCDFMA is characterized by the following chemical formula and structure:

- Chemical Formula : CHClFO

- Molecular Weight : 251.05 g/mol

- Chemical Structure :

Chemical Structure

Antimicrobial Properties

Research has indicated that DCDFMA exhibits antimicrobial activity against various bacterial strains. A comparative study involving mandelic acid and its derivatives, including DCDFMA, demonstrated significant antibacterial effects against Escherichia coli (E. coli) and other pathogens. The study evaluated the inhibition of bacterial growth in different environments, revealing that the compound's efficacy varies with concentration and the presence of salts .

The mechanisms underlying the biological activity of DCDFMA may include:

- Oxidative Stress Induction : The compound has been shown to generate reactive oxygen species (ROS), leading to oxidative stress in microbial cells. This mechanism contributes to its cytotoxic effects on bacteria .

- Genotoxicity : Research indicates that DCDFMA can induce genotoxic effects, affecting DNA integrity in bacterial cells. This was assessed through the induction of the recA promoter, a marker for DNA damage response .

Case Studies

-

Study on Antibacterial Effects :

- Objective : To assess the antibacterial activity of DCDFMA against E. coli.

- Methodology : The study utilized various concentrations of DCDFMA in both raw and treated wastewater environments.

- Findings : DCDFMA showed a concentration-dependent inhibition of E. coli growth, with higher efficacy in treated wastewater compared to raw wastewater .

-

Genotoxicity Assessment :

- Objective : To evaluate the genotoxic effects of DCDFMA.

- Methodology : The study employed assays to measure DNA damage and ROS production in bacterial cultures.

- Findings : Significant increases in DNA damage markers were observed, indicating that DCDFMA poses genotoxic risks at certain concentrations .

Data Table

The following table summarizes the biological activity data for this compound:

| Parameter | Result | Notes |

|---|---|---|

| Antibacterial Activity | Effective against E. coli | Concentration-dependent efficacy observed |

| ROS Generation | High | Induces oxidative stress leading to cytotoxicity |

| Genotoxicity | Positive | Induces DNA damage as indicated by recA promoter activation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.